![molecular formula C14H12Cl2N2O2S B3036440 2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-43-6](/img/structure/B3036440.png)
2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine consists of a pyrimidine ring with substituents. The dichlorophenyl group and the sulfonyl group contribute to its overall structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity : Some derivatives of this compound were synthesized using one-pot three-component reactions, which are more efficient than conventional multi-step organic reactions. These derivatives were evaluated for their antibacterial and antifungal activity, demonstrating the potential biological applications of these compounds (Tugcu & Turhan, 2018).
Crystal Structure Analysis : Studies on pyrimidine and aminopyrimidine derivatives, including this compound, have been conducted to understand their crystal structures. These structures are important for understanding the binding patterns and potential pharmaceutical applications of these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antifolate and Antitumor Activity : Derivatives of the compound were studied as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents. These studies are significant for developing new antitumor medications (Gangjee et al., 1996).
Hydrogen-bonded Chains in Isostructural Derivatives : Research on isostructural derivatives of this compound focuses on how molecules are linked by hydrogen bonds, which is crucial for understanding their chemical behavior and potential pharmaceutical applications (Portilla et al., 2005).
Antineoplastic Activity : The study of diaminopyrimidine antifolates, including derivatives of this compound, has provided insights into their antineoplastic activity, which could be harnessed for cancer treatment (Cody, 1983).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-8-10-3-2-4-12(10)18-14(17-8)21(19,20)13-6-5-9(15)7-11(13)16/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIEULFYUJOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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